Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” is a chemical compound. It is related to HIV-1 protease inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It’s related to HIV-1 protease inhibitors, which are typically large molecules with multiple functional groups .
Scientific Research Applications
Liquid Crystalline Properties
Research has been conducted on compounds structurally related to Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, emphasizing their liquid crystalline properties. One study synthesized mesogenic homologous series containing a naphthoic acid and Schiff base-ester as central linkages, exploring their mesomorphic behavior using polarizing optical microscopy and differential scanning calorimetry. The study revealed that compounds in certain series exhibited enantiotropic nematic and smectic A mesophases, providing insights into the relationship between chemical structure and liquid crystalline properties (Thaker et al., 2012).
Synthetic Methods and Reactivity
In the realm of synthetic chemistry, research has been conducted on the selectivity of thermal Buchner reactions involving isoxazolyl-substituted diazoacetates and naphthalene, leading to stable norcaradiene adducts. This study not only expanded the understanding of reaction mechanisms but also opened new pathways for synthesizing functionalized enaminones, showcasing the versatility of naphthalene derivatives in synthetic applications (Serebryannikova et al., 2021).
Biological Studies
In biological studies, novel heterocyclic compounds containing naphthalene units, akin to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant bioactivity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Optical and Photophysical Applications
Another area of application is in the development of fluorescent probes for biomedical imaging. A study synthesized a fluorescent probe for β-amyloids, involving a naphthalene derivative similar to this compound. The probe exhibited high binding affinities towards Aβ(1–40) aggregates, demonstrating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Future Directions
The future directions for research on “Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” could involve further exploration of its potential as an HIV-1 protease inhibitor . Additionally, the synthetic utility of 2-naphthol, a part of the compound, could be further exploited for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
The primary targets of “Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-naphthalen-1-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-26-21(25)16-11-9-15(10-12-16)20(24)22-13-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGMBAOFDVNRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.